molecular formula C9H9BrN4O3S B12467479 2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate

2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate

Cat. No.: B12467479
M. Wt: 333.16 g/mol
InChI Key: FDYFUAVSHXIABJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide is a complex organic compound that features a bromine atom, a nitro group, and a carbamimidoylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to introduce the bromine atom at the 2-position. This is followed by the acylation of the resulting 2-bromo-4-nitroaniline with chloroacetyl chloride to form the intermediate 2-bromo-4-nitrophenyl chloroacetamide. The final step involves the reaction of this intermediate with thiourea to introduce the carbamimidoylsulfanyl group, yielding the target compound.

Industrial Production Methods

Industrial production of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The carbamimidoylsulfanyl group can participate in substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the bromine atom with other nucleophiles.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, while the carbamimidoylsulfanyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide
  • N-(2-bromo-4-aminophenyl)-2-(carbamimidoylsulfanyl)acetamide
  • N-(2-bromo-4-nitrophenyl)-2-(thiocarbamoylsulfanyl)acetamide

Uniqueness

N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse reactivity, while the carbamimidoylsulfanyl group provides additional functionality for interactions with biological targets.

Properties

Molecular Formula

C9H9BrN4O3S

Molecular Weight

333.16 g/mol

IUPAC Name

[2-(2-bromo-4-nitroanilino)-2-oxoethyl] carbamimidothioate

InChI

InChI=1S/C9H9BrN4O3S/c10-6-3-5(14(16)17)1-2-7(6)13-8(15)4-18-9(11)12/h1-3H,4H2,(H3,11,12)(H,13,15)

InChI Key

FDYFUAVSHXIABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CSC(=N)N

Origin of Product

United States

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